Cas no 89047-06-3 (Isoxazole, 3-(3-chlorophenyl)-)

Isoxazole, 3-(3-chlorophenyl)-, is a chlorinated isoxazole derivative with notable applications in pharmaceutical and agrochemical research. Its structure, featuring a 3-chlorophenyl substituent on the isoxazole core, enhances its reactivity and binding affinity, making it a valuable intermediate in synthetic chemistry. This compound exhibits stability under standard conditions and demonstrates potential as a precursor for bioactive molecules, including antimicrobial and anti-inflammatory agents. Its well-defined chemical properties facilitate precise modifications, enabling tailored applications in drug discovery and material science. The presence of the chlorophenyl group further contributes to its versatility in cross-coupling reactions and other functionalization processes.
Isoxazole, 3-(3-chlorophenyl)- structure
89047-06-3 structure
Product name:Isoxazole, 3-(3-chlorophenyl)-
CAS No:89047-06-3
MF:C9H6ClNO
MW:179.603041172028
CID:614533
PubChem ID:11344348

Isoxazole, 3-(3-chlorophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Isoxazole, 3-(3-chlorophenyl)-
    • 3-(3-chlorophenyl)-1,2-oxazole
    • 3-(3-Chlorophenyl)isoxazole
    • SCHEMBL18124118
    • AKOS026734193
    • 89047-06-3
    • Z1751982658
    • EN300-371884
    • DTXSID60462943
    • Inchi: InChI=1S/C9H6ClNO/c10-8-3-1-2-7(6-8)9-4-5-12-11-9/h1-6H
    • InChI Key: XDAQASRSEXIITC-UHFFFAOYSA-N
    • SMILES: C1=CC(=CC(=C1)Cl)C2=NOC=C2

Computed Properties

  • Exact Mass: 179.0137915g/mol
  • Monoisotopic Mass: 179.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26Ų
  • XLogP3: 2.7

Isoxazole, 3-(3-chlorophenyl)- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-371884-10.0g
3-(3-chlorophenyl)-1,2-oxazole
89047-06-3 95%
10.0g
$3191.0 2023-07-06
Enamine
EN300-371884-0.05g
3-(3-chlorophenyl)-1,2-oxazole
89047-06-3 95%
0.05g
$174.0 2023-07-06
Enamine
EN300-371884-5.0g
3-(3-chlorophenyl)-1,2-oxazole
89047-06-3 95%
5.0g
$2152.0 2023-07-06
Enamine
EN300-371884-0.1g
3-(3-chlorophenyl)-1,2-oxazole
89047-06-3 95%
0.1g
$257.0 2023-07-06
1PlusChem
1P0043IP-1g
Isoxazole, 3-(3-chlorophenyl)-
89047-06-3 95%
1g
$974.00 2025-02-21
1PlusChem
1P0043IP-500mg
Isoxazole, 3-(3-chlorophenyl)-
89047-06-3 95%
500mg
$772.00 2025-02-21
1PlusChem
1P0043IP-2.5g
Isoxazole, 3-(3-chlorophenyl)-
89047-06-3 95%
2.5g
$1853.00 2025-02-21
A2B Chem LLC
AB90385-10g
Isoxazole, 3-(3-chlorophenyl)-
89047-06-3 95%
10g
$3394.00 2024-04-19
A2B Chem LLC
AB90385-50mg
Isoxazole, 3-(3-chlorophenyl)-
89047-06-3 95%
50mg
$219.00 2024-04-19
1PlusChem
1P0043IP-50mg
Isoxazole, 3-(3-chlorophenyl)-
89047-06-3 95%
50mg
$263.00 2025-02-21

Additional information on Isoxazole, 3-(3-chlorophenyl)-

Isoxazole, 3-(3-chlorophenyl)- (CAS No. 89047-06-3): A Comprehensive Overview of Its Applications and Recent Research Findings

Isoxazole, 3-(3-chlorophenyl)-, identified by its Chemical Abstracts Service (CAS) number 89047-06-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the isoxazole class, which is characterized by a five-membered ring containing an oxygen atom and a nitrogen atom. The presence of a chlorophenyl group at the 3-position of the isoxazole ring introduces unique electronic and steric properties, making it a versatile scaffold for drug discovery and development.

The isoxazole core is a privileged structure in medicinal chemistry due to its ability to engage in multiple hydrogen bonding interactions and its favorable pharmacokinetic properties. Compounds containing the isoxazole moiety have been explored for their potential in treating various diseases, including inflammation, cancer, and infectious diseases. The 3-(3-chlorophenyl)-isoxazole derivative, in particular, has shown promise in preclinical studies as a modulator of biological pathways relevant to human health.

In recent years, there has been a surge in research focused on developing novel therapeutic agents based on isoxazole derivatives. One of the most compelling areas of investigation has been their application as kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. The 3-(3-chlorophenyl)-isoxazole scaffold has been found to interact with specific kinase domains, leading to the development of potent and selective inhibitors.

Recent studies have highlighted the biochemical activity of Isoxazole, 3-(3-chlorophenyl)- (CAS No. 89047-06-3) in modulating inflammatory responses. In particular, researchers have discovered that this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). These findings suggest that Isoxazole, 3-(3-chlorophenyl)- may have therapeutic potential in conditions characterized by chronic inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest has been the antimicrobial properties of isoxazole derivatives. The 3-(3-chlorophenyl)-isoxazole moiety has been shown to disrupt bacterial cell membranes and inhibit key enzymatic processes essential for bacterial survival. This has led to investigations into its potential use as an antibiotic or an adjunct therapy to enhance the efficacy of existing antibiotics. Preliminary results indicate that Isoxazole, 3-(3-chlorophenyl)- (CAS No. 89047-06-3) exhibits promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

The synthesis of Isoxazole, 3-(3-chlorophenyl)- involves multi-step organic reactions that typically begin with the formation of the isoxazole ring followed by functionalization at the 3-position with a chlorophenyl group. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical standards. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently.

In terms of pharmacological profiling, Isoxazole, 3-(3-chlorophenyl)- has demonstrated favorable pharmacokinetic properties in preclinical models. Studies have shown that it exhibits good oral bioavailability and moderate metabolic stability, suggesting its potential for clinical translation. Additionally, its interaction with biological targets suggests low toxicity profiles, making it an attractive candidate for further development.

The computational modeling of Isoxazole, 3-(3-chlorophenyl)- has provided valuable insights into its binding affinity and mechanism of action. Molecular docking studies have revealed that it interacts with specific residues within target proteins, leading to conformational changes that modulate biological activity. These findings have guided the optimization efforts aimed at enhancing potency and selectivity.

Future research directions for Isoxazole derivatives, including Isoxazole, 3-(3-chlorophenyl)-, include exploring their potential in combination therapies with existing drugs to overcome resistance mechanisms. Additionally, investigating their role in precision medicine approaches could lead to more targeted treatments for specific patient populations.

In conclusion, Isoxazole, 3-(3-chlorophenyl)- (CAS No. 89047-06-3) represents a promising scaffold for drug discovery with diverse applications in therapeutic areas such as anti-inflammatory and antimicrobial treatments. The unique structural features of this compound contribute to its multifaceted biological activities, making it a valuable asset in pharmaceutical research and development.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司